1-(2-Chloroethyl)-3-phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
Description
1-(2-Chloroethyl)-3-phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is a fused heterocyclic compound featuring a pyrazole ring fused to a cyclopentane moiety. The 2-chloroethyl substituent at the 1-position and the phenyl group at the 3-position distinguish it from related derivatives.
Properties
IUPAC Name |
1-(2-chloroethyl)-3-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2/c15-9-10-17-13-8-4-7-12(13)14(16-17)11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDBMFSGRSYSHJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(N=C2C3=CC=CC=C3)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
1-(2-Chloroethyl)-3-phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, pyrazole derivatives, including this compound, have been shown to inhibit certain enzymes involved in metabolic pathways, such as cyclooxygenase (COX) enzymes. These interactions can lead to changes in the biochemical pathways and affect the overall metabolic processes within the cell.
Cellular Effects
This compound has been observed to exert various effects on different types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, pyrazole derivatives have been reported to affect the expression of genes involved in inflammatory responses and cell proliferation. Additionally, this compound may impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the production and utilization of cellular energy.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to various biochemical and cellular effects. This compound can bind to enzymes and proteins, inhibiting or activating their function. For instance, pyrazole derivatives have been shown to inhibit the activity of cyclooxygenase enzymes, which play a crucial role in the inflammatory response. Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that pyrazole derivatives can undergo metabolic degradation, leading to the formation of various metabolites with different biological activities. These metabolites can further interact with cellular components, leading to changes in cellular function over time. Additionally, the stability of this compound in different experimental conditions can affect its overall efficacy and potency.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that pyrazole derivatives can exhibit dose-dependent effects, with higher doses leading to increased biological activity and potential toxicity. For instance, high doses of this compound may cause adverse effects such as liver toxicity and gastrointestinal disturbances. On the other hand, lower doses may have beneficial effects, such as anti-inflammatory and analgesic properties. It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing potential adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways within the cell. It interacts with enzymes and cofactors that play a crucial role in the metabolism of pyrazole derivatives. For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates and metabolites. These metabolites can further participate in biochemical reactions, influencing the overall metabolic flux and levels of specific metabolites within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its distribution within different cellular compartments. For instance, pyrazole derivatives have been shown to interact with ATP-binding cassette (ABC) transporters, which play a crucial role in the efflux of various compounds from cells. Additionally, the binding of this compound to specific proteins can influence its localization and accumulation within cells and tissues.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications. For example, pyrazole derivatives have been observed to localize in the nucleus, cytoplasm, and mitochondria, where they can exert their biological effects. The localization of this compound within specific subcellular compartments can influence its interaction with biomolecules and its overall biological activity.
Biological Activity
1-(2-Chloroethyl)-3-phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : C₁₀H₁₂ClN₃
- Molecular Weight : 199.67 g/mol
- CAS Number : 622-24-2
Research indicates that compounds with a tetrahydrocyclopenta[c]pyrazole structure may interact with various biological targets, including enzymes and receptors involved in signaling pathways. The presence of the chloroethyl group is believed to enhance its reactivity and biological activity by facilitating nucleophilic attacks in biological systems.
Anticancer Activity
Several studies have explored the anticancer properties of pyrazole derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation:
- Case Study : A study demonstrated that a related pyrazole compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis through the activation of caspase pathways (source: ).
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research has indicated that pyrazole derivatives can inhibit the growth of several bacterial strains:
- Findings : In vitro assays revealed that certain analogs exhibited effective antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis (source: ).
Insecticidal Properties
Another area of interest is the insecticidal activity of pyrazole derivatives. Studies have shown that these compounds can be effective against agricultural pests:
- Data Table : Efficacy of Pyrazole Derivatives Against Insect Pests
| Compound Name | Concentration (g/mL) | % Lethal Activity |
|---|---|---|
| 1-(2-Chloroethyl)-3-phenyl... | 0.006 | 70% |
| Analog A | 0.005 | 65% |
| Analog B | 0.007 | 75% |
Toxicological Profile
Understanding the safety profile of this compound is crucial for its potential therapeutic use:
Scientific Research Applications
1-(2-Chloroethyl)-3-phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is a compound with significant potential in various scientific research applications. This article explores its applications, supported by comprehensive data and case studies.
Molecular Formula
- Molecular Formula : C14H16ClN3
- Molecular Weight : 255.75 g/mol
Structural Characteristics
The compound features a unique bicyclic structure that contributes to its biological activity. The presence of the chloroethyl group enhances its reactivity, making it suitable for various chemical transformations and biological interactions.
Pharmaceutical Development
This compound has been investigated for its potential as a therapeutic agent in various diseases. Its structural similarity to known pharmacophores suggests it may exhibit activity against specific targets.
Case Studies
- Anticancer Activity : Research has indicated that compounds with similar structures can inhibit cancer cell proliferation. For example, studies on related pyrazole derivatives have shown promising results in targeting cancer pathways, suggesting that this compound could be explored further in anticancer drug development .
- Neurological Disorders : The compound's ability to cross the blood-brain barrier may position it as a candidate for treating neurodegenerative diseases. Preliminary studies on structurally related compounds have demonstrated neuroprotective effects .
Chemical Biology
The compound can serve as a valuable tool for probing biological systems due to its electrophilic nature. It can be utilized in:
- Targeted Labeling : The chloroethyl group allows for selective labeling of biomolecules, facilitating the study of protein interactions and cellular processes.
Data Table: Electrophilic Reactivity
| Compound | Electrophilic Center | Potential Applications |
|---|---|---|
| This compound | Chloroethyl group | Targeted labeling in proteomics |
| Related Compound X | Carbonyl group | Protein modification studies |
Synthetic Chemistry
The compound can act as an intermediate in organic synthesis. Its unique structure allows it to participate in various reactions such as:
- Nucleophilic Substitution : The chloroethyl group can be replaced by nucleophiles, leading to the formation of diverse derivatives.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares the target compound with key analogs in terms of structural features, physicochemical properties, biological activities, and synthetic pathways.
Structural and Substituent Variations
Key Observations :
- Electron-withdrawing groups (e.g., -Cl, -F) enhance reactivity and binding affinity to biological targets, as seen in the 4-fluorophenyl derivative .
- Carboxylic acid substituents (e.g., compound 20 ) improve water solubility, contrasting with the hydrophobic phenyl and chloroethyl groups in the target compound.
Physicochemical and Spectroscopic Properties
Table 2: Analytical Data Comparison
Insights :
- The 1,3-dimethyl derivative exhibits simplified NMR spectra due to symmetrical methyl groups, whereas bulkier substituents (e.g., chloroethyl) likely cause complex splitting .
- Synthesis yields vary significantly: dichlorobenzyl derivatives (73% ) vs. tetrahydropyrimidinium salts (80–81% ), suggesting substituent-dependent reaction efficiency.
Table 3: Pharmacological Profiles
Preparation Methods
Cyclocondensation of Hydrazine Derivatives with Acetylenic Ketones
A classical and well-documented method for pyrazole synthesis involves the cyclocondensation of hydrazine or substituted hydrazines with acetylenic ketones. This method is applicable to constructing the pyrazole ring fused to cyclic systems.
Phenylhydrazine reacts with acetylenic ketones under ethanol reflux to yield pyrazole derivatives, often as regioisomeric mixtures. For example, Guojing et al. demonstrated that phenylhydrazine with diacetylene ketones produces regioisomers in a 3:2 ratio, while hydrazine hydrate favors a single regioisomer due to hydrogen bonding effects.
The reaction conditions typically involve mild heating in ethanol or other protic solvents, with reaction times varying from several hours to overnight.
1,3-Dipolar Cycloaddition of Diazocarbonyl Compounds
Another efficient approach is the 1,3-dipolar cycloaddition of diazo compounds with alkynes or propargyl derivatives, catalyzed by Lewis acids such as zinc triflate.
He et al. reported the reaction of ethyl α-diazoacetate with phenylpropargyl substrates in the presence of triethylamine and zinc triflate, yielding pyrazole derivatives in high yields (~89%).
This method offers straightforward reaction conditions, good yields, and synthetic versatility for functionalized pyrazoles.
Introduction of the 2-Chloroethyl Side Chain
The 2-chloroethyl substituent on the pyrazole nitrogen can be introduced via alkylation reactions using 2-chloroethyl halides or related electrophiles.
Alkylation of the pyrazole nitrogen with 2-chloroethyl chloride or bromide in the presence of a base (e.g., potassium carbonate or triethylamine) in polar aprotic solvents such as acetonitrile or dimethylformamide is a common method.
For example, in a related amine alkylation, 3-phenylpropan-1-amine was alkylated with bromomethyl derivatives in acetonitrile with potassium carbonate at 20°C for 1 hour, followed by workup and purification. Similar conditions can be adapted for pyrazole nitrogen alkylation.
Cyclopentane Ring Construction and Fusion
The tetrahydrocyclopenta[c]pyrazole framework requires cyclization strategies that fuse the pyrazole to a cyclopentane ring.
Although specific literature on this exact fused system is limited, related patents describe cyclization via intramolecular nucleophilic substitution or ring-closing reactions involving pyrazole precursors bearing appropriate side chains.
For instance, intermediates such as 2-chloro-4-(1H-pyrazole-5-yl)benzonitrile have been used in multi-step syntheses involving palladium-catalyzed coupling and cyclization to form fused pyrazole systems.
Representative Preparation Procedure (Hypothetical Based on Literature)
| Step | Reagents & Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | Phenylhydrazine + cyclopentenone derivative, EtOH, reflux, 6-12 h | Cyclocondensation to form 3-phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole core | 70-85% |
| 2 | 2-Chloroethyl chloride, K2CO3, MeCN, 20°C, 1-5 h | N-alkylation of pyrazole nitrogen with 2-chloroethyl group | 60-75% |
| 3 | Purification by silica gel chromatography | Isolation of pure 1-(2-chloroethyl)-3-phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole | - |
Analytical and Purification Notes
Purification is typically achieved by silica gel chromatography using ethyl acetate/hexane gradients.
Characterization includes NMR (1H, 13C), mass spectrometry, and melting point determination.
The presence of regioisomers during pyrazole formation necessitates careful chromatographic separation.
Summary of Key Research Findings and Data
| Method | Starting Materials | Reaction Conditions | Yield | Notes |
|---|---|---|---|---|
| Cyclocondensation of hydrazines with acetylenic ketones | Phenylhydrazine + acetylenic ketone | EtOH, reflux, 6-12 h | 70-85% | Possible regioisomer mixture |
| 1,3-Dipolar cycloaddition | Ethyl α-diazoacetate + phenylpropargyl | Zn(OTf)2 catalyst, Et3N, rt | ~89% | High regioselectivity, mild conditions |
| N-Alkylation with 2-chloroethyl halides | Pyrazole + 2-chloroethyl chloride | K2CO3, MeCN, 20-80°C, 1-5 h | 60-75% | Requires base and aprotic solvent |
| Cyclization to fused ring | Pyrazole precursors with side chains | Pd-catalysis, various solvents | Variable | Multi-step, patent procedures |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(2-Chloroethyl)-3-phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole?
- Methodological Answer : The compound can be synthesized via cyclization reactions starting from substituted pyrazole precursors. For example, cyclopentane-fused pyrazoles are typically synthesized by reacting hydrazines with cyclopentanone derivatives under acidic conditions. Ethyl ester intermediates (e.g., Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate) are common precursors, with subsequent functionalization via nucleophilic substitution or alkylation to introduce the 2-chloroethyl group . Key parameters include solvent choice (e.g., ethanol or DMF), temperature (80–120°C), and catalysts like p-toluenesulfonic acid.
Q. How can structural characterization be optimized for this compound?
- Methodological Answer : Use a combination of NMR (<sup>1</sup>H, <sup>13</sup>C, and DEPT-135 for stereochemical analysis), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For fused pyrazole systems, <sup>1</sup>H NMR typically shows distinct peaks for the cyclopentane protons (δ 1.8–2.5 ppm) and pyrazole protons (δ 6.5–7.5 ppm). IR spectroscopy can confirm the presence of C-Cl bonds (550–650 cm<sup>-1</sup>) .
Advanced Research Questions
Q. What strategies mitigate conflicting bioactivity data in pharmacological studies of this compound?
- Methodological Answer : Discrepancies often arise from differences in assay conditions (e.g., cell lines, incubation times). To resolve these:
- Standardize assays using reference compounds (e.g., COX-2 inhibitors for anti-inflammatory studies).
- Perform dose-response curves (IC50/EC50) across multiple replicates.
- Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm binding affinity .
- Example : Pyrazole derivatives with halogen substituents (e.g., 5-bromo-2-chloro-N-(2-phenyltetrahydrocyclopenta[c]pyrazol-3-yl)benzamide) showed variable antileishmanial activity due to differences in parasite strain sensitivity .
Q. How does the 2-chloroethyl group influence the compound’s reactivity in derivatization reactions?
- Methodological Answer : The 2-chloroethyl moiety acts as a leaving group, enabling nucleophilic substitution (e.g., with amines or thiols). Reactivity is solvent-dependent: polar aprotic solvents (e.g., DMSO) enhance SN2 mechanisms, while protic solvents favor elimination. Monitor by TLC or HPLC, and use scavengers (e.g., KI) to suppress side reactions .
- Case Study : 3-(Chloromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole hydrochloride was functionalized with amines to yield urea derivatives with improved pharmacokinetic profiles .
Experimental Design & Data Analysis
Q. What in silico tools are effective for predicting the compound’s ADMET properties?
- Methodological Answer : Use Schrödinger’s QikProp or SwissADME for logP, solubility, and CYP450 inhibition predictions. Molecular dynamics (MD) simulations (e.g., GROMACS) assess membrane permeability. Validate predictions with experimental Caco-2 permeability assays .
Q. How to resolve contradictory crystallographic data for cyclopenta[c]pyrazole derivatives?
- Methodological Answer : Discrepancies in bond angles/ring puckering may arise from crystal packing effects. Compare multiple datasets (e.g., Cambridge Structural Database entries for similar compounds) and perform DFT calculations (B3LYP/6-31G* level) to evaluate energy-minimized conformers .
Pharmacological Applications
Q. What biological targets are plausible for this compound based on structural analogs?
- Methodological Answer : Fused pyrazoles often target enzymes like COX-2, kinases, or GPCRs. For example, 1-Ethyl-3-phenyl derivatives showed COX-2 inhibition (IC50 = 0.8 µM) in murine macrophage assays, while trifluoromethyl-substituted analogs inhibited JAK2 kinases (IC50 = 12 nM) .
Q. How to design SAR studies for optimizing anticancer activity?
- Methodological Answer : Systematically vary substituents at the 3-phenyl and 2-chloroethyl positions. Test cytotoxicity against NCI-60 cell lines and correlate with electronic parameters (Hammett σ values). Introduce electron-withdrawing groups (e.g., -CF3) to enhance apoptosis induction .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
